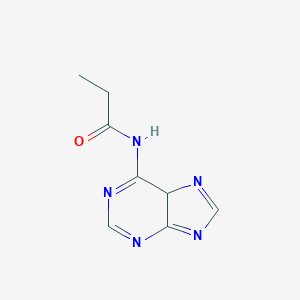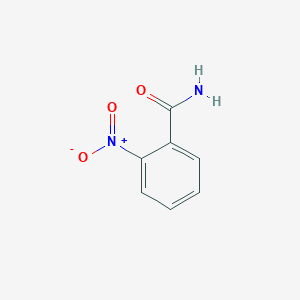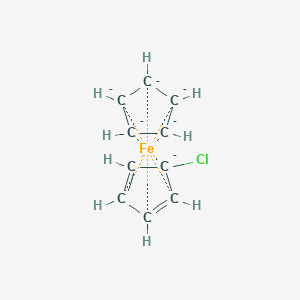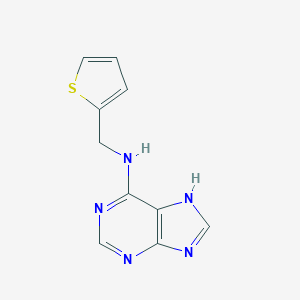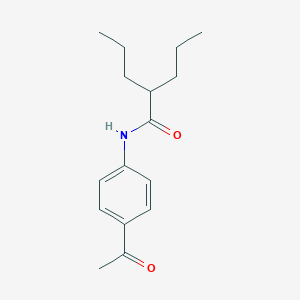
N-(4-acetylphenyl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-propylpentanamide, also known as flmodafinil, is a synthetic compound that belongs to the eugeroic class of drugs. It is a derivative of modafinil, a popular nootropic drug used for its cognitive-enhancing effects. Flmodafinil is a potent wakefulness-promoting agent, which means it can increase alertness, concentration, and motivation.
Wirkmechanismus
The exact mechanism of action of N-(4-acetylphenyl)-2-propylpentanamide is not fully understood, but it is believed to act on several neurotransmitter systems in the brain. Flmodafinil increases the levels of dopamine, norepinephrine, and histamine in the brain, which are all involved in the regulation of wakefulness and arousal. Flmodafinil also enhances the activity of glutamate, a neurotransmitter involved in learning and memory. Additionally, N-(4-acetylphenyl)-2-propylpentanamide may modulate the activity of GABA, a neurotransmitter that inhibits neural activity.
Biochemical and Physiological Effects
Flmodafinil has several biochemical and physiological effects in the body. It increases the release of dopamine and norepinephrine in the brain, which are associated with increased alertness and motivation. Flmodafinil also increases the activity of histamine, which promotes wakefulness and inhibits sleep. Additionally, N-(4-acetylphenyl)-2-propylpentanamide increases the levels of glutamate in the brain, which is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
Flmodafinil has several advantages as a research tool. It has a long half-life, which means it can be administered once a day and still maintain its effects throughout the day. Flmodafinil also has a low potential for abuse and addiction compared to other wakefulness-promoting drugs. However, N-(4-acetylphenyl)-2-propylpentanamide has some limitations as a research tool. It is expensive to synthesize and may not be readily available in some laboratories. Additionally, N-(4-acetylphenyl)-2-propylpentanamide may have off-target effects on other neurotransmitter systems, which can complicate the interpretation of research results.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)-2-propylpentanamide. One area of interest is its potential as a treatment for psychiatric disorders such as depression and schizophrenia. Flmodafinil may be effective in treating these disorders by increasing the levels of dopamine and norepinephrine in the brain. Another area of interest is its potential as a performance-enhancing drug in athletes and military personnel. Flmodafinil may improve cognitive and physical performance by increasing alertness and motivation. Additionally, further research is needed to elucidate the exact mechanism of action of N-(4-acetylphenyl)-2-propylpentanamide and its effects on other neurotransmitter systems in the brain.
Synthesemethoden
Flmodafinil is synthesized by the condensation of 2-dipropylamino-4-chloroacetophenone with benzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. This method yields a racemic mixture of N-(4-acetylphenyl)-2-propylpentanamide, which can be separated into its enantiomers using chiral chromatography. The chemical structure of N-(4-acetylphenyl)-2-propylpentanamide is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
Flmodafinil has been extensively studied for its cognitive-enhancing effects. It has been shown to improve working memory, attention, and executive function in healthy individuals and those with sleep disorders. Flmodafinil has also been investigated for its potential as a treatment for psychiatric disorders such as depression, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Additionally, N-(4-acetylphenyl)-2-propylpentanamide has been studied for its potential as a performance-enhancing drug in athletes and military personnel.
Eigenschaften
CAS-Nummer |
22179-48-2 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H23NO2/c1-4-6-14(7-5-2)16(19)17-15-10-8-13(9-11-15)12(3)18/h8-11,14H,4-7H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
PBMAMEVDIRQQJN-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)C |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



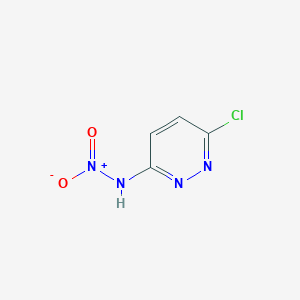
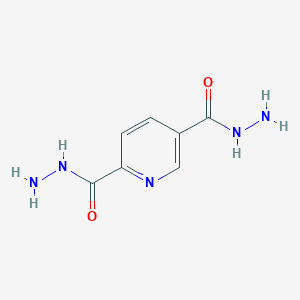
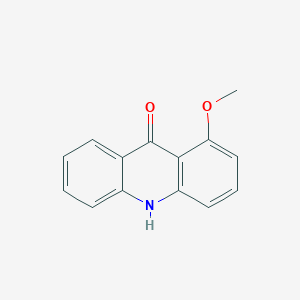
![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
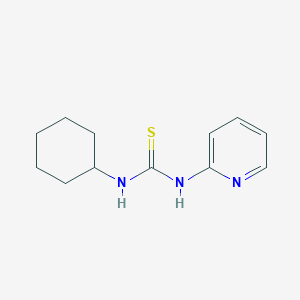
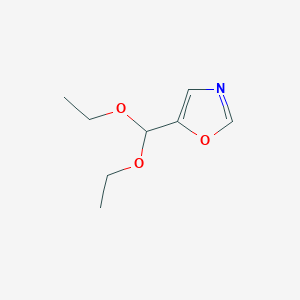
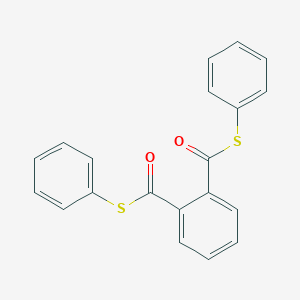
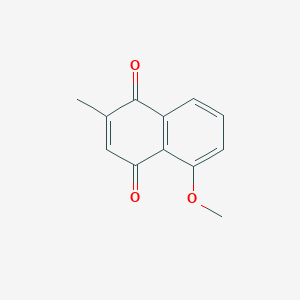
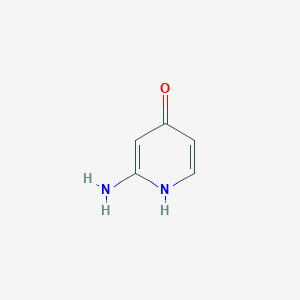
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
